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Introduction
SHP099 is a potent and selective allosteric inhibitor of Src homology-2 domain-containing

protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine

phosphatase that plays a crucial role in signal transduction downstream of various receptor

tyrosine kinases (RTKs).[2] It is a key component of the RAS-extracellular signal-regulated

kinase (ERK) signaling pathway, which is frequently hyperactivated in various human cancers.

[1][2] SHP099 stabilizes SHP2 in an auto-inhibited conformation, thereby blocking its catalytic

activity and suppressing the RAS-ERK signaling cascade.[1][2] This application note provides a

detailed protocol for a cell-based assay to measure the phosphorylation of ERK1/2 (p-ERK) in

response to SHP099 treatment.

Principle
This assay quantifies the levels of phosphorylated ERK1/2 (Thr202/Tyr204) in cultured cells

treated with SHP099. The inhibition of SHP2 by SHP099 is expected to lead to a dose-

dependent decrease in p-ERK levels. The p-ERK and total ERK levels are measured by

Western blotting, a widely used technique to detect and quantify specific proteins in a complex

mixture.
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The following table summarizes the dose-dependent effect of SHP099 on p-ERK levels in

KYSE-520 esophageal squamous carcinoma cells. Data is representative of experiments

performed in the discovery of SHP099.

SHP099 Concentration
(µM)

Normalized p-ERK Levels
(%)

Standard Deviation

0 (DMSO Control) 100 ± 5.2

0.1 85.3 ± 4.1

0.3 62.1 ± 3.5

1 35.8 ± 2.9

3 15.2 ± 1.8

10 5.6 ± 0.9

Data is derived from the graphical representation in Chen et al., Nature, 2016 and is for

illustrative purposes.
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Caption: SHP099 inhibits the RAS-ERK signaling pathway.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b8143749?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8143749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow
Start

1. Cell Culture
(e.g., KYSE-520)

2. SHP099 Treatment
(Dose-Response)

3. Cell Lysis

4. Protein Quantification
(BCA Assay)

5. SDS-PAGE

6. Western Blotting

7. Primary Antibody Incubation
(anti-p-ERK, anti-ERK)

8. Secondary Antibody Incubation

9. Chemiluminescent Detection

10. Data Analysis
(Densitometry)

End

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b8143749?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8143749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for measuring p-ERK levels by Western blot.

Experimental Protocols
Materials and Reagents:

Cell Line: KYSE-520 (or other suitable RTK-driven cancer cell line)

Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

SHP099: Stock solution in DMSO

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

Protein Assay: BCA Protein Assay Kit

SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS

Transfer Buffer: Tris-base, Glycine, Methanol

Membrane: PVDF or Nitrocellulose membrane

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20

(TBST)

Primary Antibodies:

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

Rabbit anti-total-ERK1/2

Secondary Antibody: HRP-conjugated anti-rabbit IgG

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

Instrumentation: Cell culture incubator, electrophoresis apparatus, Western blot transfer

system, imaging system for chemiluminescence.

Procedure:
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Cell Seeding:

Culture KYSE-520 cells in complete culture medium at 37°C in a humidified atmosphere

with 5% CO2.

Seed 1 x 10^6 cells in 6-well plates and allow them to adhere overnight.

Serum Starvation and SHP099 Treatment:

The following day, replace the culture medium with serum-free medium and incubate for

16-24 hours.

Prepare serial dilutions of SHP099 in serum-free medium (e.g., 0.1, 0.3, 1, 3, 10 µM).

Include a DMSO-only vehicle control.

Treat the serum-starved cells with the different concentrations of SHP099 for 2 hours.

Cell Lysis and Protein Quantification:

After treatment, wash the cells twice with ice-cold PBS.

Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes with

occasional agitation.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

Collect the supernatant and determine the protein concentration using a BCA assay

according to the manufacturer's instructions.

SDS-PAGE and Western Blotting:

Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample

buffer and boil at 95°C for 5 minutes.

Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
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Run the gel at 100-120V until the dye front reaches the bottom.

Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

Immunodetection:

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in

5% BSA in TBST) overnight at 4°C with gentle shaking.

Wash the membrane three times for 10 minutes each with TBST.

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk in TBST)

for 1 hour at room temperature.

Wash the membrane again three times for 10 minutes each with TBST.

Signal Detection and Analysis:

Prepare the ECL substrate according to the manufacturer's protocol and apply it to the

membrane.

Capture the chemiluminescent signal using an appropriate imaging system.

To normalize for protein loading, strip the membrane and re-probe with an antibody

against total ERK.

Quantify the band intensities using densitometry software (e.g., ImageJ).

Calculate the ratio of p-ERK to total ERK for each sample. Normalize the results to the

DMSO control to determine the percentage of p-ERK inhibition.

Troubleshooting
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Issue Possible Cause Solution

No or weak p-ERK signal
Inactive ERK pathway in the

chosen cell line.

Ensure the cell line has an

active RTK-RAS-ERK

pathway. Consider stimulating

with a growth factor (e.g.,

EGF) after SHP099 treatment.

Ineffective antibody.
Use a validated antibody at the

recommended dilution.

High background
Insufficient blocking or

washing.

Increase blocking time and/or

washing steps.

Antibody concentration too

high.
Optimize antibody dilutions.

Inconsistent results
Variation in cell seeding

density or treatment time.

Ensure consistent cell

numbers and precise timing for

all steps.

Incomplete cell lysis.
Ensure complete lysis and

solubilization of proteins.

Conclusion
This application note provides a comprehensive protocol for a cell-based assay to evaluate the

inhibitory effect of SHP099 on ERK phosphorylation. This assay is a valuable tool for

researchers and drug development professionals studying SHP2 inhibition and the RAS-ERK

signaling pathway. The provided data and workflow diagrams offer a clear framework for

conducting and interpreting these experiments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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